5-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-SULFONAMIDE
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Overview
Description
5-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a bromine atom, a dihydrobenzofuran moiety, a dimethylamino group, and a thiophene-2-sulfonamide structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom to the thiophene ring.
Formation of the Dihydrobenzofuran Moiety: This can be achieved through cyclization reactions.
Attachment of the Dimethylamino Group: This step often involves nucleophilic substitution reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
- Use of catalysts to speed up reactions.
- Control of temperature and pressure conditions.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the bromine atom or the sulfonamide group.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Biological Activity Studies: Compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Drug Development: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science: The compound might find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-SULFONAMIDE would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(methylamino)ethyl)thiophene-2-sulfonamide
- 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)thiophene-2-sulfonamide
Uniqueness
The unique combination of functional groups in 5-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-SULFONAMIDE may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
IUPAC Name |
5-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3S2/c1-19(2)13(11-3-4-14-12(9-11)7-8-22-14)10-18-24(20,21)16-6-5-15(17)23-16/h3-6,9,13,18H,7-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNJQGVMHFHNGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CC3=C(C=C2)OCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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